2-(4-Chlorophenyl)-8-fluoroimidazo[1,2-a]pyridine
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Overview
Description
2-(4-Chlorophenyl)-8-fluoroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .
Preparation Methods
The synthesis of 2-(4-Chlorophenyl)-8-fluoroimidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the reaction of 2-aminopyridine with 4-chlorobenzaldehyde and fluoroacetophenone under acidic conditions to form the desired product . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
2-(4-Chlorophenyl)-8-fluoroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .
Scientific Research Applications
2-(4-Chlorophenyl)-8-fluoroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-8-fluoroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-(4-Chlorophenyl)-8-fluoroimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine: Similar structure but with a methyl group instead of a fluoro group, leading to different chemical and biological properties.
2-(4-Chlorophenyl)-8-bromoimidazo[1,2-a]pyridine: Contains a bromine atom, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C13H8ClFN2 |
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Molecular Weight |
246.67 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-8-fluoroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8ClFN2/c14-10-5-3-9(4-6-10)12-8-17-7-1-2-11(15)13(17)16-12/h1-8H |
InChI Key |
UXMNPTMKYNEAMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)F)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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